
5-Cyano-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyano-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a complex organic compound characterized by its unique benzothiophene core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable benzothiophene derivative, the introduction of cyano and trifluoromethyl groups can be achieved through specific reagents and catalysts. The reaction conditions often require precise temperature control and the use of solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
5-Cyano-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups through nucleophilic or electrophilic mechanisms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
科学研究应用
5-Cyano-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
作用机制
The mechanism by which 5-Cyano-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
5-Cyano-3-(trifluoromethyl)-1-benzothiophene: Lacks the carboxylic acid group, which may affect its reactivity and applications.
3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid: Lacks the cyano group, potentially altering its chemical properties and biological activity.
5-Cyano-1-benzothiophene-2-carboxylic acid: Does not have the trifluoromethyl group, which may impact its stability and interactions.
Uniqueness
5-Cyano-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid is unique due to the presence of both cyano and trifluoromethyl groups, which confer distinct chemical and physical properties. These functional groups enhance the compound’s versatility in various applications, making it a valuable molecule in scientific research.
属性
CAS 编号 |
826995-53-3 |
|---|---|
分子式 |
C11H4F3NO2S |
分子量 |
271.22 g/mol |
IUPAC 名称 |
5-cyano-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H4F3NO2S/c12-11(13,14)8-6-3-5(4-15)1-2-7(6)18-9(8)10(16)17/h1-3H,(H,16,17) |
InChI 键 |
WJEVOTCQXIPUEI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C#N)C(=C(S2)C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


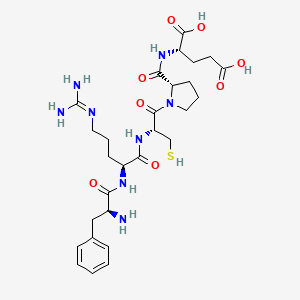
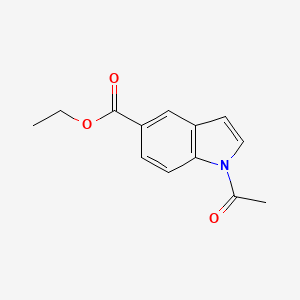
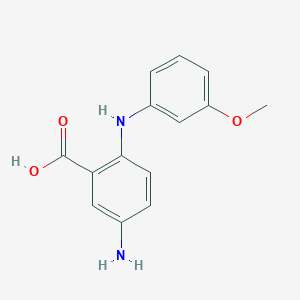

![Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14219105.png)
![1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene](/img/structure/B14219106.png)
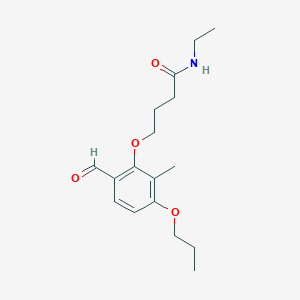
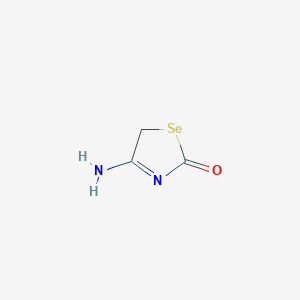
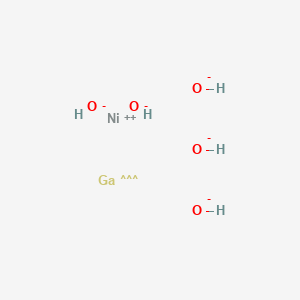
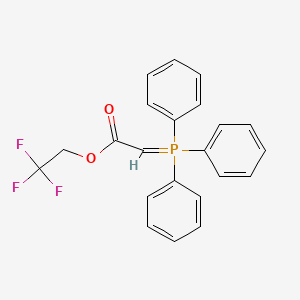
![8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide](/img/structure/B14219134.png)
![2-Thiophenecarboxamide, N-[2,4,6-trimethyl-3-(1-pyrrolidinyl)phenyl]-](/img/structure/B14219148.png)
![6-[(2-aminoacetyl)amino]-N-phenylhexanamide](/img/structure/B14219151.png)

